molecular formula C16H13ClFNO2 B14067893 2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid CAS No. 1260637-82-8

2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

Cat. No.: B14067893
CAS No.: 1260637-82-8
M. Wt: 305.73 g/mol
InChI Key: RGWVNXMJJOUGRD-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves multi-step organic reactions One common method involves the condensation of 4-fluorobenzaldehyde with 6-chloro-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydroisoquinoline ring to an isoquinoline ring.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide or potassium fluoride.

Major Products Formed

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline compounds.

Scientific Research Applications

2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and chloro substituents can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid: Lacks the chloro substituent.

    6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid: Lacks the fluoro-phenyl group.

    2-Phenyl-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid: Lacks the fluoro substituent.

Uniqueness

The presence of both fluoro and chloro substituents in 2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1260637-82-8

Molecular Formula

C16H13ClFNO2

Molecular Weight

305.73 g/mol

IUPAC Name

6-chloro-2-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C16H13ClFNO2/c17-11-1-6-14-10(9-11)7-8-19(15(14)16(20)21)13-4-2-12(18)3-5-13/h1-6,9,15H,7-8H2,(H,20,21)

InChI Key

RGWVNXMJJOUGRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C=C(C=C2)Cl)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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